4-(morpholin-4-ylmethyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide
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Overview
Description
4-(morpholin-4-ylmethyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-4-ylmethyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide typically involves the condensation of 4-(morpholin-4-ylmethyl)aniline with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(morpholin-4-ylmethyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium chlorite or potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzohydrazides depending on the reagents used.
Scientific Research Applications
4-(morpholin-4-ylmethyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(morpholin-4-ylmethyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(morpholin-4-ylmethyl)aniline
- 3-nitrobenzaldehyde
- Benzohydrazide derivatives
Uniqueness
4-(morpholin-4-ylmethyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide is unique due to its combination of a morpholine ring, nitrophenyl group, and benzohydrazide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
Molecular Formula |
C20H22N4O4 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C20H22N4O4/c1-15(18-3-2-4-19(13-18)24(26)27)21-22-20(25)17-7-5-16(6-8-17)14-23-9-11-28-12-10-23/h2-8,13H,9-12,14H2,1H3,(H,22,25)/b21-15+ |
InChI Key |
XKWZCMALBHHVOP-RCCKNPSSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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